Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid
Overview
Description
Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid is a compound used primarily in research settings. It is characterized by its molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is often utilized in the field of proteomics research.
Mechanism of Action
Target of Action
Compounds of this nature are often used in the synthesis of complex organic molecules, suggesting that their targets could be a wide range of organic substrates .
Mode of Action
Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid likely interacts with its targets through chemical reactions, specifically in the formation of carbon-carbon bonds. This is suggested by its potential use in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds and is widely used in organic synthesis .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds, affecting the pathways these compounds are involved in.
Pharmacokinetics
As a synthetic compound used in organic chemistry, its bioavailability would likely depend on the specific context of its use .
Result of Action
The molecular and cellular effects of this compound’s action would likely be the formation of new organic compounds through carbon-carbon bond formation . The specific effects would depend on the compounds being synthesized.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe specific reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid can undergo several types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Various substitution reactions can occur, particularly at the amino and thienyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid
- Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid
Uniqueness
Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid is unique due to its specific structure, which includes a thienyl group attached to a butyric acid backbone. This structure provides distinct reactivity and properties compared to similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-3-ylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(7-11(15)16)6-9-4-5-19-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIXJPLQPAOBBV-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CSC=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158136 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-00-8 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270263-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501158136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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